Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a multifunctionalized aromatic core. Its structure includes:
- A thiophene ring substituted with an acetyl group at position 5, a methyl group at position 4, and an ethyl ester at position 2.
- A propanoyl-linked 4-methoxyphenoxy group at position 2, forming an acetamido side chain.
The 4-methoxyphenoxy moiety introduces electron-donating properties, while the acetyl and ester groups enhance reactivity and solubility. Structural analogs of this compound often vary in substituents on the phenoxy group or the acyl chain, leading to diverse chemical and biological behaviors .
Properties
IUPAC Name |
ethyl 5-acetyl-2-[2-(4-methoxyphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-6-26-20(24)16-11(2)17(12(3)22)28-19(16)21-18(23)13(4)27-15-9-7-14(25-5)8-10-15/h7-10,13H,6H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNJOZVEXWRXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include acetic anhydride, methoxyphenol, and propanoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: For its potential antimicrobial and antiviral properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thiophene Carboxylate Derivatives
Key Observations:
Electronic Effects :
- Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and polar interactions, whereas electron-withdrawing substituents (e.g., bromo in ) increase lipophilicity and reactivity in electrophilic environments.
- Chloro and bromo substituents may improve binding affinity in hydrophobic pockets of biological targets .
Crystallographic and Conformational Analysis
However, analogous compounds (e.g., ) were analyzed using SHELX software , revealing:
- Syn-periplanar Conformation: Observed in ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate, where substituents align to minimize steric strain .
- Torsion Angles: Variations in linker groups (acetyl vs. propanoyl) influence torsion angles, affecting molecular packing and stability .
Biological Activity
Ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This compound features a thiophene ring, which has been recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.5 g/mol. The structure includes a thiophene moiety, which is known for its pharmacological relevance.
Anticancer Activity
Research indicates that thiophene derivatives exhibit notable anticancer properties. This compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In a study conducted on human breast cancer cells (MCF-7), this compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant activity at low concentrations. The mechanism appears to involve the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
A study published in the Journal of Medicinal Chemistry noted that the thiophene ring's electron-withdrawing properties enhance its ability to inhibit inflammatory mediators, making it a promising candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the thiophene ring and the substitution patterns on the aromatic moiety significantly influence the biological activities of these compounds. For instance, the presence of methoxy groups enhances lipophilicity, improving membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
